2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S2/c1-12(2)10-24-16(14-5-7-15(26-4)8-6-14)9-20-19(24)27-11-17(25)21-18-23-22-13(3)28-18/h5-9,12H,10-11H2,1-4H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGRYGWXZMEDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule with significant potential for various biological activities due to its unique structure, which includes imidazole and thiadiazole moieties. This article reviews the biological activity of this compound, summarizing key findings from recent studies and synthesizing data on its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Imidazole Ring : Contributes to its biological activity by interacting with various enzymes and receptors.
- Thiadiazole Moiety : Enhances the compound's potential as an antimicrobial agent.
- Acetamide Group : Plays a role in bioactivity through hydrolysis and other chemical transformations.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 417.6 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazoles and imidazoles often exhibit antimicrobial properties . For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole ring | Antimicrobial properties |
| 5-Amino-2H-thiadiazole | Simple thiadiazole structure | Antiviral activity |
Anti-inflammatory Effects
The imidazole component may also contribute to anti-inflammatory effects , as seen in related compounds that modulate inflammatory pathways. The presence of the methoxyphenyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert therapeutic effects.
Cytotoxicity Studies
In vitro studies have demonstrated that certain derivatives exhibit low cytotoxicity against normal cell lines while maintaining potent activity against cancer cells. This suggests a favorable therapeutic index, making it a candidate for further development in oncology .
Table 2: Cytotoxicity Data
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical carcinoma) | 10.5 |
| Compound B | MCF7 (breast cancer) | 15.0 |
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to specific enzymes involved in cell proliferation or inflammatory processes.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways associated with disease states.
In particular, the imidazole ring's electron-rich nature allows it to participate in nucleophilic attacks on electrophilic centers in target proteins, leading to inhibition of their function .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Anti-tuberculosis Activity : A study found that certain imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited significant anti-tubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL .
- Antifungal Effects : Compounds featuring similar structural motifs have shown promising antifungal activity against various pathogenic fungi, indicating broad-spectrum potential.
Scientific Research Applications
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Antifungal : Potential use in treating fungal infections.
- Anti-inflammatory : May reduce inflammation in biological systems.
- Antitumor : Inhibitory effects on cancer cell lines.
The compound's structural complexity suggests it could inhibit specific enzymes or receptors, which is vital for developing new therapeutic agents targeting diseases such as cancer and infections.
Drug Development
The unique structure of 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide positions it as a potential lead compound in drug discovery. Its ability to interact with various biological targets can be explored through:
- Binding Affinity Studies : Understanding how the compound binds to enzymes or receptors helps elucidate its mechanism of action.
- Inhibitory Activity Testing : Evaluating its effects on specific enzymes can provide insights into its therapeutic potential.
Case Studies
- Antimicrobial Activity : A study demonstrated that compounds with similar thiadiazole structures showed significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that our compound may also possess similar properties.
- Antitumor Properties : Research involving imidazole derivatives has indicated potential anticancer activity. The compound's structure may allow it to interfere with cancer cell proliferation pathways, warranting further investigation.
Agricultural Chemistry Applications
Due to its biological activity against pathogens, this compound may also find applications in agricultural chemistry as a pesticide or fungicide. Its efficacy against microbial pathogens could help develop new strategies for crop protection without relying solely on traditional chemical pesticides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs from the literature:
Structural and Functional Insights
- Imidazole Modifications : The target compound’s 1-isobutyl-5-(4-methoxyphenyl) substitution contrasts with the 1H-1,3-benzodiazol-2-yl group in compound 9e . The isobutyl group may enhance lipophilicity and membrane permeability compared to bulkier aromatic substituents.
- Thiadiazole vs. Thiazole: The 5-methyl-1,3,4-thiadiazole in the target compound differs from the 1,3-thiazole in compound 3.
- Bridging Groups : The thioether-acetamide linker in the target compound contrasts with triazole (9e) or direct amide (C1) linkages. Thioethers may confer resistance to enzymatic hydrolysis compared to esters or amides .
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, including imidazole ring formation, thioacetamide linkage, and substitution reactions. Critical steps include:
- Imidazole core synthesis : Cyclocondensation of substituted amines and carbonyl precursors under reflux in glacial acetic acid .
- Thioacetamide coupling : Reacting the imidazole-thiol intermediate with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base, followed by recrystallization from ethanol to purify .
- Optimization : Control temperature (60–80°C), inert atmosphere (N₂), and use polar aprotic solvents (e.g., DMF) to minimize side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualization to resolve anisotropic displacement ellipsoids and hydrogen bonding .
- Spectroscopy :
- NMR : Assign peaks using ¹H/¹³C NMR to confirm substituent positions (e.g., 4-methoxyphenyl at δ 3.8 ppm for OCH₃).
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z).
Q. How does the compound’s solubility impact formulation for in vitro assays?
- Test solubility in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4).
- For low solubility (<1 mg/mL), use surfactants (e.g., Tween-80) or co-solvents (ethanol:water mixtures) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the roles of the imidazole and thiadiazole moieties?
- Comparative analogs : Synthesize derivatives with:
- Varied substituents on the imidazole (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) .
- Modified thiadiazole groups (e.g., ethylthio vs. methylthio) .
- Bioactivity assays : Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) and compare IC₅₀ values. For example, substituents like nitro groups (IC₅₀ ~1.61 µg/mL) enhance activity vs. methoxy groups (IC₅₀ ~10–30 µg/mL) .
Q. What strategies resolve contradictions in biological activity data across assays?
- Statistical validation : Use ANOVA to assess intra-assay variability (e.g., IC₅₀ ± 1.92 µg/mL in ).
- Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to verify binding modes to targets like kinases or GPCRs .
- Dose-response curves : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm potency thresholds .
Q. How can reaction intermediates be stabilized during large-scale synthesis?
- Intermediate isolation : Use flash chromatography (silica gel, ethyl acetate/hexane) to purify unstable intermediates .
- Low-temperature storage : Store thiol intermediates at –20°C under N₂ to prevent oxidation .
Methodological Challenges
Q. What computational tools predict pharmacokinetic properties, and how reliable are they?
- ADMET prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example:
- logP : Predicted ~3.5 (moderate lipophilicity).
- Bioavailability : 55–65% (oral).
- Validation : Compare with experimental Caco-2 permeability assays and microsomal stability tests .
Q. How are crystallographic data discrepancies addressed during refinement?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
